molecular formula C16H12Cl2N2O2S B2581700 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone CAS No. 339014-86-7

3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone

Cat. No.: B2581700
CAS No.: 339014-86-7
M. Wt: 367.24
InChI Key: HNBBGSTWEMABFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Dichloro and Methoxy Groups: These can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.

    Methyl Group: Alkylation reactions using methylating agents like methyl iodide.

    Sulfanyl Group: Thiolation reactions using thiolating agents such as thiourea or thiols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone typically involves multi-step organic reactions

  • Formation of Quinazolinone Core

      Starting Material: Anthranilic acid or its derivatives.

      Reaction: Cyclization with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide, potassium permanganate.

      Products: Oxidized derivatives, potentially altering the sulfanyl group to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride.

      Products: Reduced forms, possibly affecting the quinazolinone core or substituents.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Products: Substituted derivatives, where halogens or other groups replace existing substituents.

Common Reagents and Conditions

    Electrophilic Substitution: Chlorine, bromine, and other electrophiles under acidic conditions.

    Nucleophilic Substitution: Nucleophiles like amines, thiols under basic or neutral conditions.

    Catalysts: Transition metal catalysts for specific reactions like palladium in cross-coupling reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique substituents.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Probes: Utilized in biochemical assays to study enzyme interactions and cellular pathways.

Industry

    Material Science:

    Agrochemicals: Possible use in the synthesis of pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(3H)-quinazolinone: Lacks the dichloro, methoxy, and sulfanyl groups, resulting in different chemical and biological properties.

    3-(2,4-Dichlorophenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone: Similar structure but without the methoxy group, affecting its reactivity and applications.

Uniqueness

3-(2,4-Dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (dichloro) groups, along with the sulfanyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-8-3-4-12-9(5-8)15(21)20(16(23)19-12)13-7-14(22-2)11(18)6-10(13)17/h3-7H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBBGSTWEMABFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)N(C2=O)C3=CC(=C(C=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.